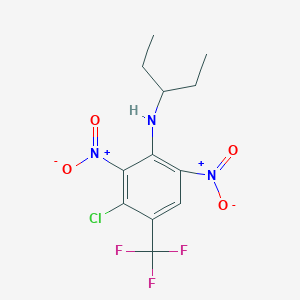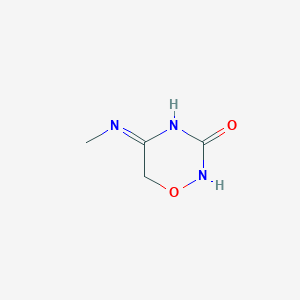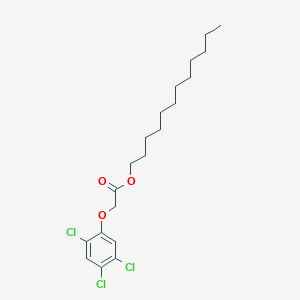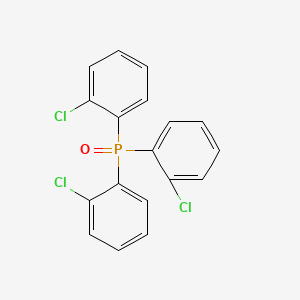
2,2'-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole) is a complex organic compound characterized by its unique structure, which includes two indazole rings connected by an ethane-1,2-diyl bridge and substituted with methoxy groups at the 5 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole) typically involves the following steps:
Formation of the Indazole Rings: The indazole rings can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Ethane-1,2-diyl Bridge: The two indazole rings are connected by an ethane-1,2-diyl bridge through a coupling reaction, often using ethylene glycol as a starting material.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface receptors and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole)
- 2,2’-(Ethylenedioxy)bis(ethyl acetate)
- 2,2’-(Ethylenedioxy)bis(ethylamine)
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole) is unique due to its specific substitution pattern and the presence of the ethane-1,2-diyl bridge, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of 2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
58522-50-2 |
|---|---|
Molecular Formula |
C20H22N4O4 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[2-(5,6-dimethoxyindazol-2-yl)ethyl]-5,6-dimethoxyindazole |
InChI |
InChI=1S/C20H22N4O4/c1-25-17-7-13-11-23(21-15(13)9-19(17)27-3)5-6-24-12-14-8-18(26-2)20(28-4)10-16(14)22-24/h7-12H,5-6H2,1-4H3 |
InChI Key |
AKWDCEXAYCJTMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN(N=C2C=C1OC)CCN3C=C4C=C(C(=CC4=N3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)

![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)




![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)


